Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate
Description
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate is a quaternary ammonium organophosphorus compound characterized by a phenyl group, an ethoxymethylphosphinylthioethyl chain, and a methyl sulfate counterion.
Properties
CAS No. |
41294-07-9 |
|---|---|
Molecular Formula |
C14H26NO6PS2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO2PS.CH4O4S/c1-5-16-17(4,15)18-12-11-14(2,3)13-9-7-6-8-10-13;1-5-6(2,3)4/h6-10H,5,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GIXDPYOACOYPDO-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of ethoxymethylphosphine with a thiol compound to form the thioether linkage. This intermediate is then reacted with a dimethylphenylammonium salt to introduce the ammonium ion. The final step involves the addition of methyl sulfate to form the complete compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and concentration of reactants. Industrial production may also involve the use of catalysts to speed up the reaction and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinyl group can be reduced to form phosphines.
Substitution: The ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes and proteins, altering their activity. The thioether linkage can undergo redox reactions, affecting cellular processes. The ammonium ion can participate in ionic interactions, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other organophosphorus and quaternary ammonium derivatives allow for comparative analysis. Below is a detailed comparison based on molecular features, classification, and applications:
Table 1: Comparative Analysis of Organophosphorus and Quaternary Ammonium Compounds
| Compound Name (IUPAC) | CAS Number | Molecular Formula | Functional Groups | Classification | Key Applications |
|---|---|---|---|---|---|
| Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate | Not provided | Inferred: C₁₄H₂₈NO₄PS₂ | Ethoxymethylphosphinyl, thioether, quaternary ammonium | Organophosphorus surfactant/agent | Hypothesized: Pesticide additive, surfactant |
| 2-{[Isopropoxy(methyl)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide | 1866-98-4 | C₉H₂₃INO₂PS | Isopropoxyphosphoryl, thioether, quaternary ammonium | Nerve agent analog (1A03) | Research, acetylcholinesterase inhibition |
| Ethyl methyl methylphosphonate | 18755-36-7 | C₄H₁₁O₃P | Methylphosphonate, ethyl ester | Organophosphorus solvent (2B04) | Chemical intermediate, solvent |
| Dimethyl propylphosphonate | 18755-43-6 | C₅H₁₃O₃P | Propylphosphonate, methyl ester | Organophosphorus solvent (2B04) | Solvent, flame retardant precursor |
Key Findings:
Structural Differences: The target compound’s ethoxymethylphosphinyl group distinguishes it from isopropoxyphosphoryl (CAS 1866-98-4) and methylphosphonate (CAS 18755-36-7) analogs. This substitution likely enhances its hydrolytic stability compared to isopropyl derivatives but may reduce volatility relative to methyl esters .
Functional and Biological Activity :
- Compounds like 2-{[Isopropoxy(methyl)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide (CAS 1866-98-4) act as acetylcholinesterase inhibitors, suggesting the target compound may share neurotoxic properties. However, the methyl sulfate counterion could alter solubility and bioavailability .
- In contrast, ethyl methyl methylphosphonate (CAS 18755-36-7) lacks a quaternary ammonium group, limiting its surfactant properties but making it suitable as a solvent .
Applications: The target compound’s dual functionality (quaternary ammonium + organophosphorus) suggests use as a pesticide adjuvant or corrosion inhibitor, whereas simpler phosphonates (e.g., CAS 18755-43-6) are industrial solvents . Sulfonylurea herbicides (e.g., triflusulfuron methyl ester in ) differ fundamentally in mode of action (plant enzyme inhibition) and structure, highlighting the diversity of agrochemical design .
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